molecular formula C6H7P<br>C6H5PH2<br>C6H7P B1580520 Phenylphosphine CAS No. 638-21-1

Phenylphosphine

Cat. No.: B1580520
CAS No.: 638-21-1
M. Wt: 110.09 g/mol
InChI Key: RPGWZZNNEUHDAQ-UHFFFAOYSA-N
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Description

Phenylphosphine (C₆H₅PH₂) is a primary phosphine characterized by a phosphorus atom bonded to two hydrogen atoms and one phenyl group. Its structure enables unique reactivity, particularly in coordination chemistry and catalysis. Key properties include:

  • Physical State: Liquid at room temperature, hygroscopic, and odorous .
  • Reactivity: Undergoes hydrophosphination, protonation, and alkylation reactions. Protonation occurs preferentially at the phosphorus atom (PA = 863 ± 10 kJ mol⁻¹) rather than the aromatic ring, as confirmed by DFT calculations .
  • Applications: Serves as a precursor for phosphine ligands in transition metal complexes (e.g., iridium and palladium catalysts) and participates in photoredox alkylation/arylation reactions .

Preparation Methods

Preparation via Hydrolysis and Disproportionation of Dichlorophenylphosphine

Method Overview:

A highly effective industrial method involves the hydrolysis of dichlorothis compound followed by a disproportionation reaction of the intermediate phenylphosphorous acid under nitrogen atmosphere to yield this compound and phenylphosphonic acid simultaneously. This method is notable for producing high-purity this compound with yields exceeding 95% of theoretical values.

Process Details:

  • Step 1: Hydrolysis

    • Dichlorothis compound is slowly hydrolyzed by adding water in the presence of toluene as a solvent.
    • The reaction temperature is controlled below 70 °C to avoid side reactions.
    • The hydrolysis produces phenylphosphorous acid as a white solid with purity around 99% and melting point 83–85 °C.
    • After reaction completion, toluene is removed by reflux and decompression to isolate phenylphosphorous acid.
  • Step 2: Disproportionation

    • Phenylphosphorous acid is heated under nitrogen protection to 140–180 °C.
    • Stirring is maintained for 20–30 minutes to allow disproportionation, generating this compound and phenylphosphonic acid.
    • Air distillation collects the this compound fraction boiling between 140–165 °C.
    • The residual mixture is cooled, treated with oxidizing agents such as superoxol (30% hydrogen peroxide), and recrystallized to isolate phenylphosphonic acid.

Yields and Purity:

Compound Yield (%) Purity (%) Physical Form
Phenylphosphorous acid ~99 99 White solid, mp 83-85°C
This compound 95 99.5 Distilled liquid
Phenylphosphonic acid 98 99.5 Crystalline solid

Advantages:

  • Simultaneous coproduction of two valuable phosphorus compounds.
  • High purity and yield.
  • Simple purification due to selective distillation and crystallization.
  • Industrial scalability demonstrated with batch sizes up to 70 kg of starting material.

Reference: Patent CN103044485B (2012) provides comprehensive experimental data and procedural specifics for this method.

Reduction of Diethyl Phenylphosphonate with Lithium Aluminium Hydride

Method Overview:

Another well-documented laboratory-scale method involves the reduction of diethyl phenylphosphonate (PhP(O)(OEt)2) using lithium aluminium hydride (LiAlH4) in diethyl ether under inert atmosphere employing Schlenk techniques.

Process Details:

  • Diethyl phenylphosphonate is slowly added to a suspension of LiAlH4 in diethyl ether at 5–20 °C.
  • The mixture is stirred overnight at room temperature to ensure complete reduction.
  • The reaction is quenched by careful dropwise addition of water at 5–10 °C.
  • The product is isolated by filtration, washing with ether, and vacuum distillation.

Yields and Physical Data:

Parameter Value
Starting material PhP(O)(OEt)2 (22.4 g)
LiAlH4 amount 6.5 g
Solvent Diethyl ether (500 mL)
Temperature 5–20 °C (addition), RT (stirring)
This compound yield 74%
Boiling point 93 °C at 100 Torr
Characterization Confirmed by 31P, 13C, 1H NMR

Advantages:

  • Straightforward reduction reaction.
  • Good yield suitable for small to medium scale synthesis.
  • Well-characterized and reproducible.

Limitations:

  • Use of pyrophoric and moisture-sensitive LiAlH4 requires careful handling.
  • Requires inert atmosphere and Schlenk techniques.
  • Less suitable for large-scale industrial production due to reagent cost and safety.

Reference: Basvani et al. (2017) provide detailed experimental conditions and spectral data supporting this method.

Other Methods (Brief Overview)

While the above two methods are the most prominent, other approaches include:

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Scale Notes
Hydrolysis + Disproportionation Dichlorothis compound Water, toluene, heat (140–180 °C), N2 atmosphere 95 >99 Industrial (kg scale) Coproduction of this compound and phenylphosphonic acid; high purity; scalable
Reduction with LiAlH4 Diethyl phenylphosphonate LiAlH4, diethyl ether, inert atmosphere 74 High Laboratory (g scale) Requires careful handling; good yield for lab synthesis
Organometallic + Halophosphine (general) Phenyl lithium or Grignard + chlorophosphine Anhydrous conditions, inert atmosphere Variable Variable Research scale Useful for substituted phosphines; less common for this compound

Chemical Reactions Analysis

Phenylphosphine undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Phenylphosphine as a Building Block:
this compound is widely used as an intermediate in organic synthesis, particularly in the preparation of phosphine oxides and phosphonates. These derivatives are crucial in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. For instance, this compound can be converted into this compound oxide, which finds applications in polymer chemistry as a flame retardant and stabilizer .

Synthesis of Complex Molecules:
In organic chemistry, this compound serves as a reagent for the synthesis of complex molecules. It has been utilized in reactions involving the formation of chiral centers and in the reduction of ketones and imines, leading to valuable pharmaceutical intermediates . The ability to modify its structure makes it an essential tool for chemists aiming to develop new compounds with specific functionalities.

Catalysis

Catalytic Applications:
this compound is employed as a catalyst in various chemical reactions. Its derivatives, such as this compound oxide, have shown effectiveness in promoting reactions like hydroformylation and hydrogenation. These processes are vital in the production of fine chemicals and bulk chemicals, showcasing this compound's role in industrial applications .

Photostabilizers:
this compound hydrochlorate is recognized for its use as a photostabilizer in polymers and coatings. It helps enhance the durability of materials exposed to UV light by preventing degradation, thus extending their lifespan .

Materials Science

Polymer Chemistry:
this compound-based polymers, particularly those containing this compound oxide groups, have been studied for their thermal stability and mechanical properties. These materials are being explored for applications in high-performance composites used in aerospace and automotive industries .

Flame Retardants:
this compound derivatives are utilized as flame retardants in plastics and textiles. Their incorporation into materials helps reduce flammability while maintaining mechanical integrity, making them suitable for safety-critical applications .

Pharmaceutical Applications

Drug Development:
In medicinal chemistry, this compound derivatives have been investigated for their potential use in drug development. They serve as precursors for synthesizing inhibitors that target specific biological pathways, including those involved in cancer and neurodegenerative diseases . The ability to functionalize this compound allows researchers to tailor compounds with desired biological activity.

Targeted Drug Delivery:
Recent studies have explored the use of trithis compound (TPP), a derivative of this compound, in mitochondria-targeted drug delivery systems. TPP can facilitate the transport of therapeutic agents directly into mitochondria, enhancing the efficacy of treatments for diseases like cancer .

Case Studies

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of phosphonates for agrochemicals
CatalysisHydroformylation reactions using this compound
Materials ScienceHigh-performance composites with this compound
Pharmaceutical DevelopmentInhibitors targeting cancer pathways

Mechanism of Action

The mechanism of action of phenylphosphine involves its ability to act as a nucleophile. It can participate in nucleophilic addition reactions, where the phosphorus atom attacks electrophilic carbon atoms. This property is utilized in various synthetic transformations, including the formation of phosphinidene ligands in metal clusters .

Comparison with Similar Compounds

Primary vs. Secondary and Tertiary Phosphines

Property Phenylphosphine (C₆H₅PH₂) Dithis compound (Ph₂PH) Trithis compound (PPh₃)
Phosphine Type Primary Secondary Tertiary
P–H Bonds 2 1 0
Odor Strong Moderate Low
Reactivity High (P–H bond addition) Moderate Low (no P–H bonds)
Proton Affinity 863 kJ mol⁻¹ ~800 kJ mol⁻¹ (estimated) N/A
  • Hydrophosphination : this compound reacts with styrenes to form 1:2 adducts (anti-Markovnikov), while dithis compound forms 1:1 adducts with minimal byproducts .
  • Catalytic Utility : Dithis compound and trithis compound are more commonly used as ligands in Pd- or Ir-catalyzed cross-couplings due to their stability. This compound’s P–H bonds limit its direct use but enable functionalization into advanced ligands .

Reactivity in Radical Addition Reactions

  • Styrene Addition :
    • This compound adds two styrene units (94% yield) but produces styrene-styrene byproducts. Using α-methylstyrene suppresses side reactions .
    • Dithis compound adds one styrene unit cleanly, with rate-determining chain transfer steps influenced by Hammett substituent effects .

Coordination Chemistry

  • Metal Complex Stability :
    • Secondary phosphines (e.g., Ph₂PH) form rare homoleptic Pd(0) complexes due to P–H bond lability. Tertiary phosphines (e.g., PPh₃) dominate catalysis for their inertness .
    • This compound-derived ligands (e.g., bis(α-naphthyl)-phenylphosphine) enable cyclometalation in Ir complexes, leveraging steric effects for C–H activation .

Photoredox Functionalization

  • Alkylation/Arylation :
    • This compound undergoes visible-light-driven alkylation to form R₂PPh (Table 5, 60–85% yields). Dithis compound requires higher catalyst loadings for similar transformations .

Structural and Electronic Properties

  • Protonation and Methylation :

    • This compound is protonated at phosphorus (ΔE = 66 kJ mol⁻¹ vs. C4-protonated isomer). Halogenated derivatives show similar trends .
    • Methylation exclusively targets phosphorus, contrasting with thiols or amines .

Stability and Handling

  • Purification : this compound requires oxidation (H₂O₂) and solvent extraction to remove odor, whereas tertiary phosphines (e.g., PPh₃) are air-stable .
  • Toxicity : Primary phosphines are more toxic and reactive than tertiary analogs, necessitating stringent handling protocols.

Biological Activity

Phenylphosphine (C6H7P), a colorless liquid with a foul odor, is a phosphine compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

This compound is characterized by its phosphorus atom bonded to a phenyl group. Its synthesis often involves the reaction of phosphorus trichloride with phenylmagnesium bromide or other similar methods. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines. For instance, a study reported that certain derivatives exhibited moderate cytotoxicity against the HL-60 human leukemia cell line, with IC50 values indicating potential for further development as anticancer agents .

CompoundCell LineIC50 (µM)
Derivative AHL-6015
Derivative BHL-6025
Derivative CHL-6010

The results suggest that modifications to the phenyl group can significantly influence the biological activity of phosphine derivatives.

Antibacterial Activity

This compound has also shown promise in antibacterial applications. In vitro tests demonstrated that specific derivatives were effective against Bacillus subtilis, with some compounds achieving promising antibacterial activity .

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound XB. subtilis8 µg/mL
Compound YB. subtilis16 µg/mL
Compound ZB. subtilis4 µg/mL

These findings indicate the potential utility of this compound derivatives in developing new antibacterial agents.

Case Study 1: Anticancer Potential

A recent study focused on the anticancer potential of a novel phosphinic acid derivative related to this compound. This compound was tested on SAOS-2 osteosarcoma cells and demonstrated significant cytotoxicity, leading to a cell viability reduction to 55% at certain concentrations. The study employed various assays including MTT and Hoechst staining to assess cell viability and apoptosis features .

Case Study 2: Toxicological Profile

The toxicological profile of this compound reveals several health hazards associated with exposure. Symptoms from inhalation or skin contact include irritation, nausea, and potential damage to blood cells leading to anemia . Chronic exposure may affect the nervous system and reproductive health, underscoring the need for careful handling in laboratory settings.

Research Findings

Research continues to explore the structure-activity relationships (SAR) of this compound derivatives. Studies indicate that modifications such as introducing electron-withdrawing groups can enhance biological activity while maintaining safety profiles .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of phenylphosphine, and how do they influence its reactivity in synthetic applications?

this compound (C₆H₅PH₂) is a primary phosphine with a molecular weight of 110.09 g/mol (CAS 638-21-1). Its structure features a phosphorus atom bonded to a phenyl group and two hydrogens, conferring nucleophilic and reducing properties. The low steric hindrance and electron-rich nature of phosphorus enable its role in metal coordination and redox reactions. Key properties include air sensitivity (spontaneous ignition at high concentrations) and volatility, necessitating storage under inert atmospheres at low temperatures .

Q. What experimental protocols are recommended for synthesizing and handling this compound to ensure reproducibility?

  • Synthesis : this compound is typically synthesized via Grignard reactions, such as the reaction of phenylmagnesium bromide with phosphorus trichloride. Detailed protocols should specify stoichiometry, solvent (e.g., anhydrous THF), and inert gas purging to prevent oxidation .
  • Handling : Use Schlenk-line techniques for air-sensitive manipulations. Storage requires airtight containers under nitrogen/argon at ≤4°C. Safety protocols mandate fume hoods and fire suppression systems (dry chemical/CO₂) due to flammability and toxic phosphine gas release during decomposition .

Q. How can researchers validate the purity and identity of this compound derivatives?

Characterization should include:

  • NMR spectroscopy (³¹P, ¹H, ¹³C) to confirm structural integrity.
  • Elemental analysis for empirical formula verification.
  • X-ray crystallography for unambiguous structural determination (critical for novel derivatives). Cross-referencing with literature data (e.g., melting points, IR spectra) is essential for known compounds .

Advanced Research Questions

Q. What mechanistic role does this compound play in palladium-catalyzed C–H functionalization reactions?

this compound acts as a ligand in Pd-catalyzed systems, directing C–H activation via coordination to the metal center. This stabilizes intermediates and enhances regioselectivity in bond-forming steps (e.g., C–C couplings). For example, in directed ortho-alkylation, this compound ligands modulate electron density at Pd, affecting oxidative addition and reductive elimination kinetics .

Q. How do structural modifications of this compound (e.g., tert-butyl substitution) impact catalytic efficiency in cross-coupling reactions?

Bulky substituents (e.g., tert-butyl in Chloro(tert-butyl)this compound) increase steric hindrance, which can:

  • Improve catalyst stability by shielding the metal center.
  • Alter selectivity in asymmetric catalysis. Comparative studies using kinetic profiling and DFT calculations are recommended to quantify steric/electronic effects .

Q. What strategies resolve contradictions in reported catalytic activity of this compound-based systems across different substrates?

  • Systematic variation of reaction parameters (temperature, solvent polarity, stoichiometry).
  • In-situ spectroscopic monitoring (e.g., Raman or XAS) to track intermediate formation.
  • Meta-analysis of literature data to identify outliers or context-dependent trends (e.g., substrate electronic effects) .

Q. How does this compound oxide integration enhance the radiation resistance of polymers in aerospace applications?

this compound oxide-containing polymers (e.g., TOR-RC) exhibit improved atomic oxygen resistance in low Earth orbit. The phosphoryl group forms a protective oxide layer upon exposure, reducing chain scission. Accelerated aging tests under simulated space conditions (e.g., plasma chambers) are critical for validating performance .

Q. Methodological Considerations

Q. What analytical approaches are optimal for detecting trace this compound degradation products in environmental samples?

  • GC-MS with derivatization (e.g., using alkylation agents to stabilize volatile phosphines).
  • HPLC-ICP-MS for phosphorus-specific detection at ppb levels. Calibration with isotopically labeled analogs (e.g., ¹³C-phenylphosphine) improves accuracy .

Q. How should researchers design studies to extrapolate this compound toxicity data from organophosphate class analyses?

Apply read-across methodologies under OECD guidelines, focusing on shared functional groups (e.g., P=O bonds). Supplemental assays (e.g., in vitro hepatotoxicity screening) are necessary to address class-specific metabolic differences .

Q. Data Presentation Guidelines

Q. What are the best practices for reporting this compound-related data to ensure reproducibility?

  • Primary manuscripts : Include detailed synthetic procedures, characterization data (≥95% purity), and hazard warnings.
  • Supporting information : Provide raw spectral data, crystallographic files (CIF), and computational modeling parameters.
    Adhere to journal-specific formatting (e.g., Beilstein guidelines for experimental sections) .

Properties

IUPAC Name

phenylphosphane
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InChI

InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2
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InChI Key

RPGWZZNNEUHDAQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P
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Molecular Formula

C6H7P, Array
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DSSTOX Substance ID

DTXSID7073224
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Molecular Weight

110.09 g/mol
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Physical Description

Phenyl phosphine is a clear colorless liquid. (NTP, 1992), Clear, colorless liquid with a foul odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless liquid with a foul odor.
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Boiling Point

320 to 322 °F at 760 mmHg (NTP, 1992), 160.5 °C, 160 °C, 320 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali; very sol in alcohol and ether, Insoluble in water, Solubility in water: none, Insoluble
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Density

1.001 at 59 °F (NTP, 1992) - Denser than water; will sink, Specific gravity @ 15 °C = 1.001, Relative density (water = 1): 1.00, 1.001 at 59 °F, (59 °F): 1.001
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Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.8, 3.79
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Vapor Pressure

2.45 [mmHg]
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Color/Form

Clear, colorless liquid

CAS No.

638-21-1
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Synthesis routes and methods I

Procedure details

By following the same procedure as the 2nd step of Example 12 except that 10.0 g of 1-methylphenylphosphanium carbonate, 6.9 g of 60% perchlorate, and 10.0 g of water were used, 10.9 g (94.8% of the theoretical yield, yield of 67.6% to 1-phenylphosphane) of methylphosphanium perchlorate was obtained.
Name
1-methylphenylphosphanium carbonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A one liter xylene solution containing iodobenzene (375 g, 1.84 moles), triethylamine (150 g, 1.5 moles) and the palladium dimer (1:1 adduct of palladium(II) acetate and tri(o-tolyl)phosphine, 1.20 g, 1.2 mmole, 0.07 mole %) was charged to a one gallon autoclave under a nitrogen blanket. The solution was maintained at 500 psig phosphine pressure and 110° C., with stirring at 500 rpm, for 5 hours. At this time the autoclave was cooled to ambient temperature, vented and discharged as described above. Analysis of the xylene phase by GC/FID (with area percent integration) gave only monophenylphosphine (9%) and diphenylphosphine (7%), with no sign of triphenyl-phosphine, for a total conversion of iodobenzene of approximately 16%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
375 g
Type
reactant
Reaction Step Four
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylphosphine
Reactant of Route 2
Phenylphosphine
Reactant of Route 3
Phenylphosphine
Reactant of Route 4
Phenylphosphine
Reactant of Route 5
Phenylphosphine
Reactant of Route 6
Phenylphosphine

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